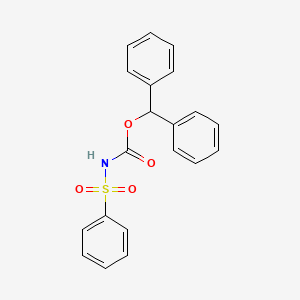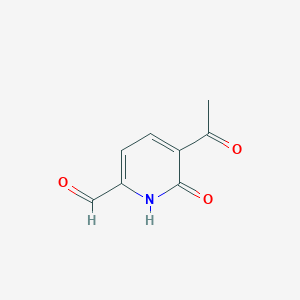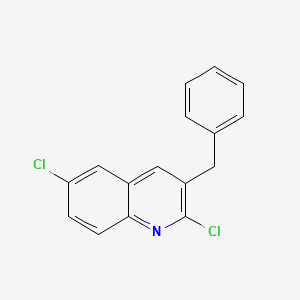
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester (7CI,8CI) is a chemical compound with the molecular formula C21H27NO4S It is known for its unique structure, which includes a carbamic acid moiety linked to a phenylsulfonyl group and a diphenylmethyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester typically involves the reaction of phenylsulfonyl chloride with diphenylmethyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for mixing, heating, and purification to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylsulfonyl compounds.
Aplicaciones Científicas De Investigación
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester linkage allows the compound to be hydrolyzed under physiological conditions, releasing active moieties that exert biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, (phenylsulfonyl)-, 2,6-di-tert-butylphenyl ester: Similar structure but with tert-butyl groups.
Carbamic acid, (phenylsulfonyl)-, methyl ester: A simpler ester derivative.
Carbamic acid, (phenylsulfonyl)-, ethyl ester: Another ester variant with an ethyl group.
Uniqueness
Carbamic acid, (phenylsulfonyl)-,diphenylmethyl ester is unique due to its diphenylmethyl ester group, which imparts distinct chemical properties and potential applications. The presence of the phenylsulfonyl group also contributes to its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2848-47-7 |
|---|---|
Fórmula molecular |
C20H17NO4S |
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
benzhydryl N-(benzenesulfonyl)carbamate |
InChI |
InChI=1S/C20H17NO4S/c22-20(21-26(23,24)18-14-8-3-9-15-18)25-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H,21,22) |
Clave InChI |
LMSJHBMQFOKMDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NS(=O)(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one](/img/structure/B13997439.png)





![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)


![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)

![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)
